

Application Notes and Protocols for 4-Iodotetrahydro-2H-pyran in Agrochemical Development

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Compound of Interest

Compound Name: 4-iodotetrahydro-2H-pyran

Cat. No.: B1306222

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Introduction

4-Iodotetrahydro-2H-pyran is a versatile heterocyclic building block with potential applications in the synthesis of novel agrochemicals.[1] Its tetrahydropyran scaffold is a feature found in various biologically active molecules, and the iodo-substituent provides a reactive handle for introducing this moiety into larger, more complex structures. These notes outline the potential applications of **4-iodotetrahydro-2H-pyran** in the development of new fungicides, herbicides, and insecticides, and provide detailed protocols for the synthesis and evaluation of a hypothetical candidate compound. While specific commercial agrochemicals directly derived from **4-iodotetrahydro-2H-pyran** are not extensively documented in publicly available literature, the principles outlined here are based on established practices in agrochemical research and development.

Potential Applications in Agrochemicals

The tetrahydropyran ring is a structural motif present in a number of bioactive compounds. In the context of agrochemicals, this scaffold can impart favorable physicochemical properties such as appropriate lipophilicity and metabolic stability, which are crucial for uptake and transport within the target organism. The iodo-group at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions to couple the tetrahydropyran ring with a toxophore (the part of the molecule responsible for its biological activity).

- **Fungicides:** The tetrahydropyran moiety could be incorporated into molecules designed to inhibit fungal growth. Many existing fungicides target specific enzymes in fungal metabolic pathways, such as those involved in respiration or sterol biosynthesis.^{[2][3][4][5]}
- **Herbicides:** By attaching the 4-tetrahydropyranyl group to a herbicidally active core, it may be possible to develop new selective or non-selective herbicides. The target sites for herbicides are diverse, including enzymes in amino acid synthesis, pigment biosynthesis, and photosystem II.
- **Insecticides:** The pyran ring is a component of some pyrethroid insecticides.^[6] Incorporating the **4-iodotetrahydro-2H-pyran** into novel molecular frameworks could lead to the discovery of new insecticidal compounds, potentially targeting the nervous system of insects.

Hypothetical Agrochemical Candidate: THP-Fungicide-01

To illustrate the application of **4-iodotetrahydro-2H-pyran**, we propose a hypothetical fungicidal candidate, "THP-Fungicide-01," derived from this starting material.

Synthesis of THP-Fungicide-01

The synthesis of THP-Fungicide-01 involves a nucleophilic substitution reaction between **4-iodotetrahydro-2H-pyran** and a hypothetical fungicidal core containing a nucleophilic group, such as a phenol or a thiol.

Experimental Protocol: Synthesis of THP-Fungicide-01

- **Materials:**
 - **4-Iodotetrahydro-2H-pyran**
 - Hypothetical fungicidal core (e.g., 4-hydroxy-3-methoxybenzaldehyde)
 - Potassium carbonate (K_2CO_3)
 - Acetonitrile (CH_3CN)

- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 1. To a solution of the hypothetical fungicidal core (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
 2. Stir the mixture at room temperature for 15 minutes.
 3. Add **4-iodotetrahydro-2H-pyran** (1.2 eq) to the reaction mixture.
 4. Heat the reaction mixture to 80 °C and stir for 12 hours.
 5. Monitor the reaction progress by thin-layer chromatography (TLC).
 6. Upon completion, cool the reaction mixture to room temperature and filter off the solid.
 7. Concentrate the filtrate under reduced pressure.
 8. Dissolve the residue in ethyl acetate and wash with water and brine.
 9. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
 10. Purify the crude product by column chromatography on silica gel to afford THP-Fungicide-01.

Data Presentation

The following table summarizes the hypothetical quantitative data for THP-Fungicide-01 against a panel of common fungal pathogens.

Fungal Pathogen	IC ₅₀ (µg/mL) of THP-Fungicide-01	IC ₅₀ (µg/mL) of Standard Fungicide
Botrytis cinerea	1.5	0.8
Alternaria solani	2.3	1.2
Fusarium oxysporum	5.1	3.5
Rhizoctonia solani	3.8	2.1

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Antifungal Assay

- Materials:
 - Potato Dextrose Agar (PDA) medium
 - Stock solution of THP-Fungicide-01 in a suitable solvent (e.g., DMSO)
 - Cultures of test fungi
 - Sterile petri dishes
- Procedure:
 - Prepare PDA medium and autoclave.
 - Cool the medium to 45-50 °C and add the stock solution of THP-Fungicide-01 to achieve a series of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
 - Pour the amended PDA into sterile petri dishes.
 - Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh culture of the test fungus.
 - Incubate the plates at 25 °C for 3-7 days, or until the mycelium in the control plate (without the test compound) reaches the edge of the plate.

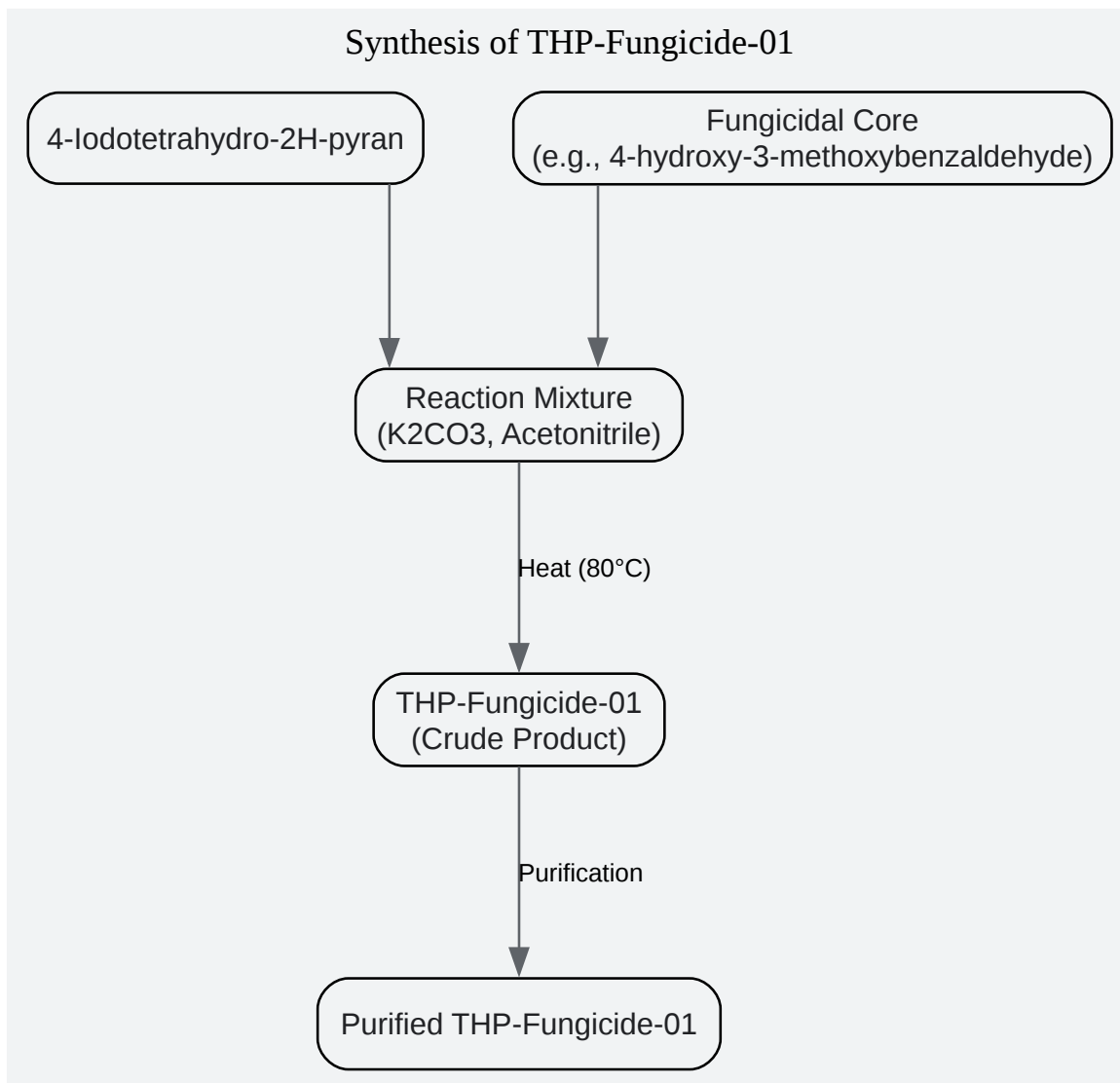
6. Measure the diameter of the fungal colony in two perpendicular directions.
7. Calculate the percentage of mycelial growth inhibition and determine the IC_{50} value.

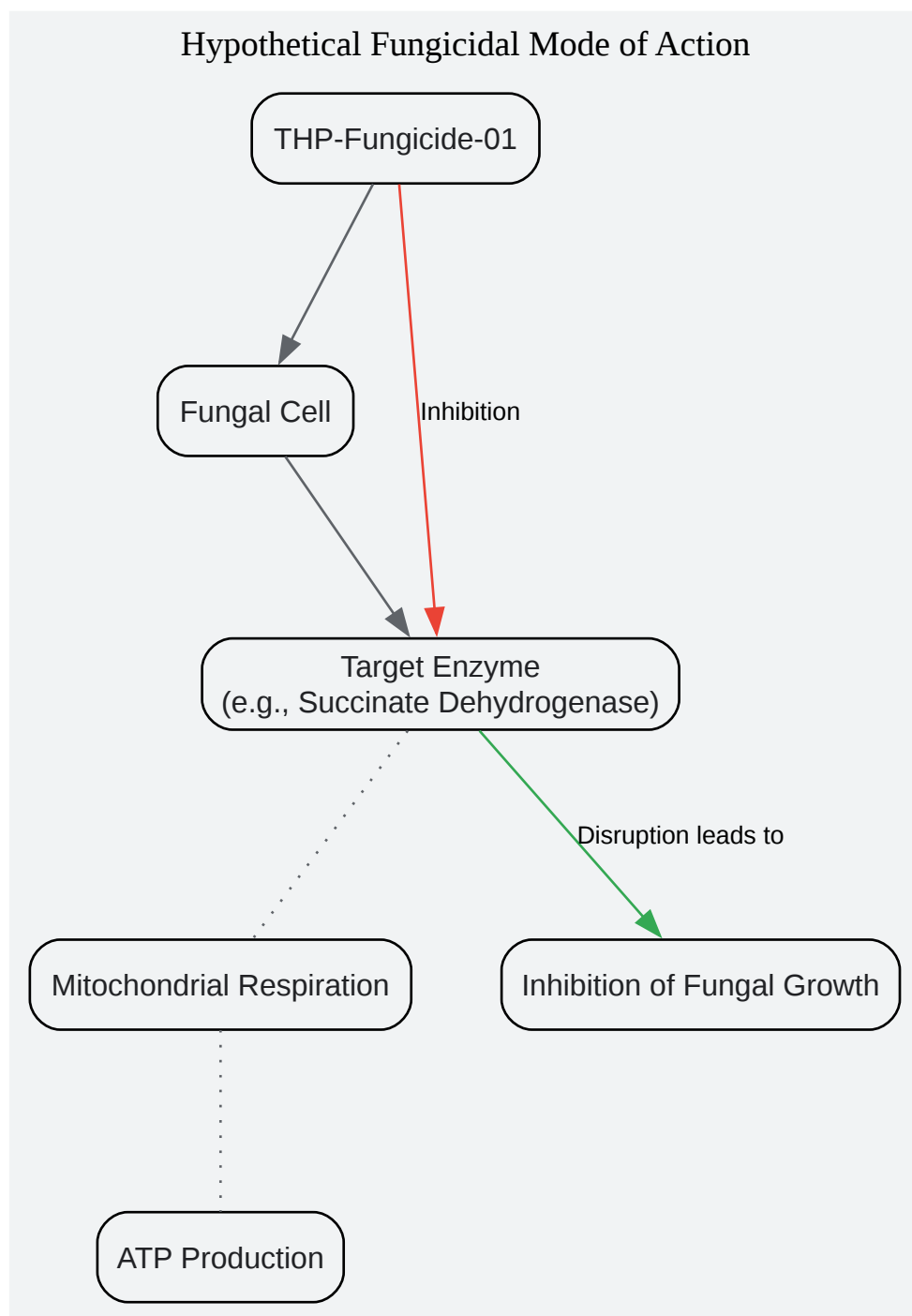
Protocol 2: Herbicidal Activity Screening (Pre-emergence)

- Materials:
 - Seeds of test weed species (e.g., *Amaranthus retroflexus*, *Echinochloa crus-galli*)
 - Potting soil
 - Pots or trays
 - Stock solution of a hypothetical THP-Herbicide-01
- Procedure:
 1. Fill pots with soil and sow the seeds of the test weed species at a uniform depth.
 2. Prepare different concentrations of the test compound in a suitable solvent with a surfactant.
 3. Apply the test solutions evenly to the soil surface.
 4. Place the pots in a greenhouse with controlled temperature and light conditions.
 5. Water the pots as needed.
 6. After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and surviving seedlings and comparing it to the untreated control.
 7. Record any phytotoxicity symptoms such as chlorosis, necrosis, or growth inhibition.

Mandatory Visualizations

Synthesis of THP-Fungicide-01





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